

## Recommended storage and handling conditions for CHR-6494.

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### **Application Notes and Protocols: CHR-6494**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CHR-6494 is a potent and selective, first-in-class inhibitor of Haspin kinase with an IC50 of 2 nM.[1][2][3][4] It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical process for proper mitotic progression.[1] Inhibition of Haspin kinase by CHR-6494 leads to mitotic catastrophe, characterized by spindle and centrosome abnormalities, G2/M cell cycle arrest, and subsequent apoptosis in various cancer cell lines. These characteristics make CHR-6494 a valuable tool for cancer research and drug development.

### **Storage and Handling**

Proper storage and handling of **CHR-6494** are crucial to maintain its stability and ensure user safety.

### **Storage Conditions**

CHR-6494 is supplied as a solid powder and should be stored under the following conditions:



Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years	Can also be stored at +4°C
Stock Solution (in DMSO)	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles
-20°C	Up to 6 months	One source suggests stability for 1 month	

The compound is shipped at ambient temperature and is classified as a combustible solid. It is also recommended to protect the solid from light.

#### **Handling Precautions**

**CHR-6494** is intended for laboratory research use only. Standard laboratory safety protocols should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood.
- Environmental Hazard: CHR-6494 has a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. Prevent discharge into the environment.

# **Experimental Protocols**Preparation of Stock Solutions

CHR-6494 is soluble in DMSO.

- Solubility:
  - 25 mg/mL in DMSO



- 58 mg/mL (198.39 mM) in DMSO
- Soluble up to 100 mM in DMSO

Protocol for Preparing a 10 mM Stock Solution:

- Materials: CHR-6494 powder (MW: 292.34 g/mol), anhydrous DMSO.
- Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.92 mg of CHR-6494.
- Procedure: a. Aseptically weigh 2.92 mg of CHR-6494 powder. b. Add 1 mL of anhydrous DMSO to the vial. c. Vortex until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C as recommended in Table 1.

#### In Vitro Cell-Based Assays

CHR-6494 has been shown to inhibit the growth of various cancer cell lines.

- Cell Lines: HCT-116, HeLa, MDA-MB-231, Wi-38, COLO-792, RPMI-7951, SKBR3, MCF7, and BxPC-3-Luc.
- Working Concentrations: Effective concentrations range from nanomolar (nM) to micromolar (μM) levels. The IC50 for cell growth inhibition is generally in the range of 396 nM to 1530 nM depending on the cell line.
- Treatment Duration: Typically 72 hours to 1 week.

Example Protocol for Cell Viability Assay:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of CHR-6494 from the DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.



- Treatment: Replace the medium in the wells with the medium containing different concentrations of **CHR-6494**. Include a vehicle control (medium with DMSO only).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
- Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

#### In Vivo Animal Studies

CHR-6494 has demonstrated anti-tumor activity in xenograft mouse models.

- Animal Models: Nude mice bearing HCT-116 or MDA-MB-231 xenograft tumors.
- Administration Route: Intraperitoneal (i.p.) injection.
- Dosage: 20 mg/kg to 50 mg/kg.
- Vehicle: 0.5% Sodium carboxymethyl cellulose.
- Dosing Schedule: For example, daily injections for five consecutive days, repeated for several cycles.

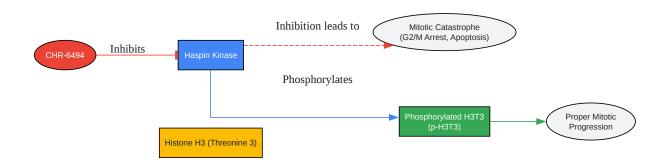
Example Protocol for a Xenograft Study:

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10<sup>6</sup> MDA-MB-231 cells) into the flank of immunodeficient mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups.
- Drug Preparation: Prepare the CHR-6494 formulation in the vehicle (0.5% Sodium carboxymethyl cellulose).



- Administration: Administer CHR-6494 or vehicle control via i.p. injection according to the dosing schedule.
- Monitoring: Monitor tumor volume and body weight regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

# Visualizations Signaling Pathway of CHR-6494

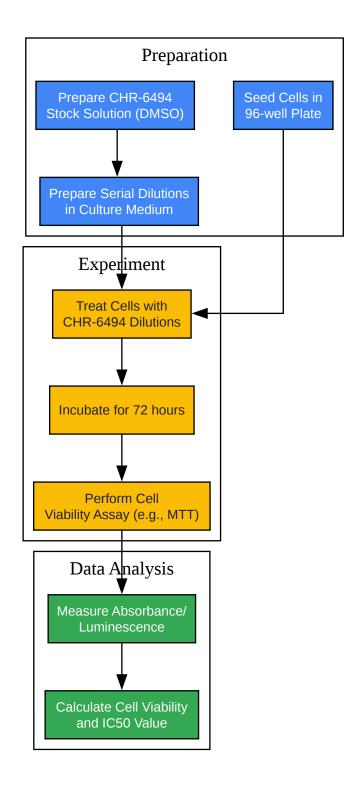


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Caption: Mechanism of action for CHR-6494 as a Haspin kinase inhibitor.

#### **Experimental Workflow for In Vitro Studies**





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Caption: General workflow for determining the IC50 of CHR-6494 in cancer cell lines.



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